molecular formula C8H11NO3 B11956639 Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11956639
M. Wt: 169.18 g/mol
InChI Key: VTIHENAVVVSKEI-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This is followed by esterification with anhydrous acetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ethyl 4-oxo-2-methyl-1H-pyrrole-3-carboxylate.

    Reduction: Formation of ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-methanol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is not well-documented. its biological activity is likely due to its ability to interact with various molecular targets and pathways. The hydroxyl and ester groups may facilitate binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the hydroxyl group.

    Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Differently substituted pyrrole ring.

    Ethyl 4-hydroxy-1H-pyrrole-3-carboxylate: Lacks the methyl group at the 2-position.

Uniqueness

Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the pyrrole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H11NO3/c1-3-12-8(11)7-5(2)9-4-6(7)10/h4,9-10H,3H2,1-2H3

InChI Key

VTIHENAVVVSKEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1O)C

Origin of Product

United States

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